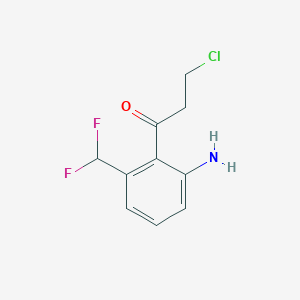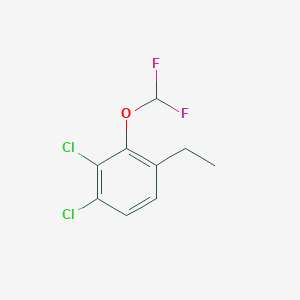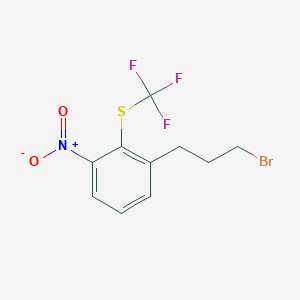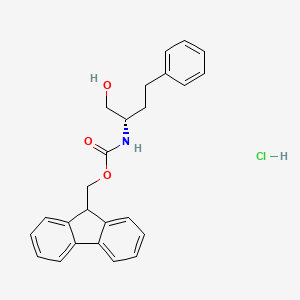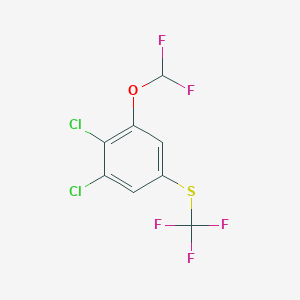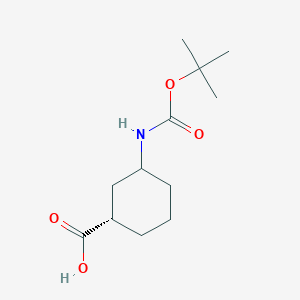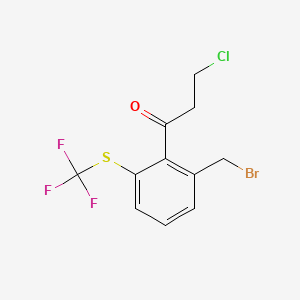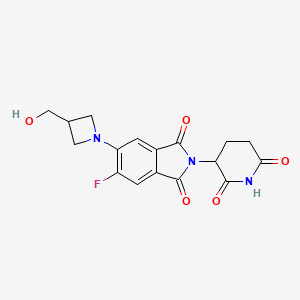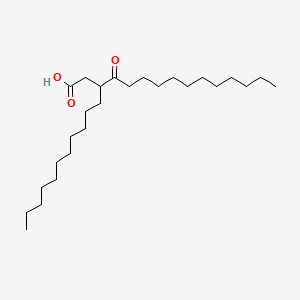
4-Oxo-3-undecylpentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-undecylpentadecanoic acid is a long-chain fatty acid derivative with the molecular formula C26H50O3 This compound is characterized by the presence of a ketone group at the fourth carbon and an undecyl chain attached to the third carbon of a pentadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-undecylpentadecanoic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3-undecylpentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the ketone group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-3-undecylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group, forming 3-undecylpentadecanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-3-undecylpentadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-undecylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. In lipid metabolism, it may act as a modulator of enzyme activity, affecting the synthesis and breakdown of fatty acids.
Comparación Con Compuestos Similares
3-Dodecanoyltetradecanoic acid: Shares a similar structure but with a different alkyl chain length.
Pentadecanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Undecanoic acid: A shorter chain fatty acid with different physical and chemical properties.
Uniqueness: 4-Oxo-3-undecylpentadecanoic acid is unique due to its specific structural features, including the ketone group and the long undecyl chain. These characteristics confer distinct reactivity and potential biological activity, setting it apart from other fatty acids and their derivatives.
Propiedades
Fórmula molecular |
C26H50O3 |
|---|---|
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
4-oxo-3-undecylpentadecanoic acid |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-11-13-15-17-19-21-24(23-26(28)29)25(27)22-20-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,28,29) |
Clave InChI |
JXXQHXVCIPCYSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)O)C(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


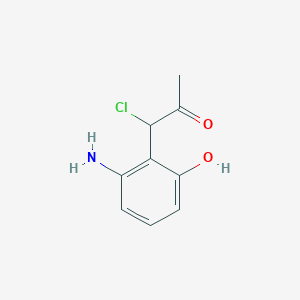
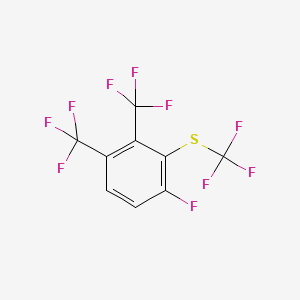
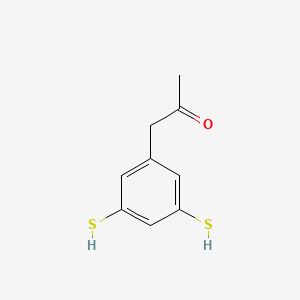
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
